

ZLMT-12 and its potential therapeutic areas

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZLMT-12	
Cat. No.:	B12404437	Get Quote

An In-depth Technical Guide to Adagrasib (MRTX849) and its Therapeutic Applications

Introduction

Adagrasib (brand name Krazati®) is a potent, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[1][2] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered "undruggable" due to the high affinity of the protein for GTP/GDP and the absence of a clear binding pocket.[3][4] The discovery of a switch-II pocket on the KRAS G12C mutant has enabled the development of targeted therapies like adagrasib, heralding a new era of precision oncology.[4] This technical guide provides a comprehensive overview of adagrasib's mechanism of action, pharmacokinetic profile, preclinical and clinical data, and its established and potential therapeutic areas.

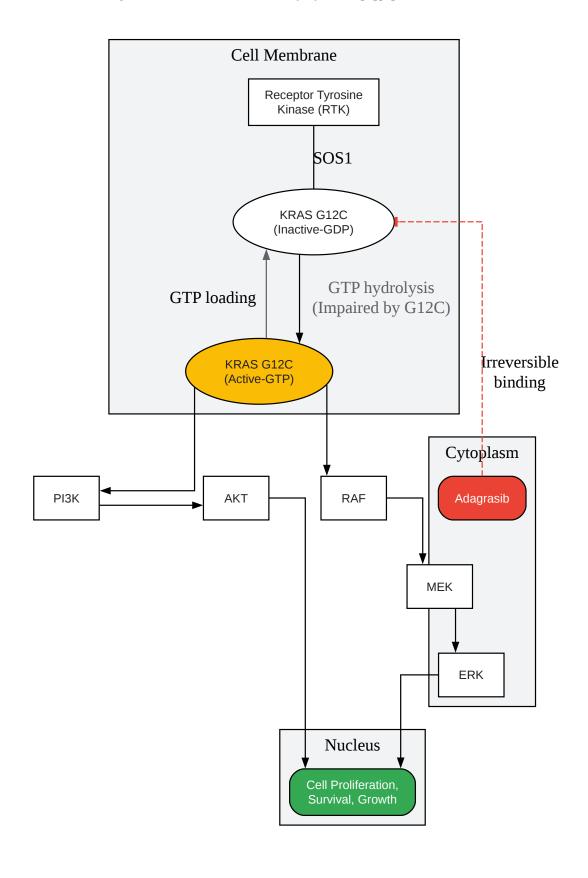
Core Mechanism of Action

The KRAS protein functions as a molecular switch in the RAS/MAPK and PI3K/AKT signaling pathways, which are critical for regulating cell proliferation, differentiation, and survival.[5] It cycles between an active GTP-bound state and an inactive GDP-bound state.[6] The G12C mutation, a substitution of glycine to cysteine at codon 12, impairs GTP hydrolysis, locking the KRAS protein in a constitutively active state.[3][5] This leads to uncontrolled downstream signaling, promoting malignant transformation and tumor growth.[6]

Adagrasib is designed to selectively target the cysteine residue of the KRAS G12C mutant. It covalently and irreversibly binds to this residue, locking the protein in its inactive, GDP-bound



state.[1][3] This action effectively shuts down the aberrant signaling cascades, leading to the inhibition of tumor cell growth and induction of apoptosis.[1][6]





Click to download full resolution via product page

Figure 1: Adagrasib Mechanism of Action on the KRAS Signaling Pathway.

Pharmacokinetics and Metabolism

Adagrasib exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy.[7] [8] It is administered orally and has been optimized for a long half-life, extensive tissue distribution, and central nervous system (CNS) penetration.[7][9][10]

Parameter	Value	Reference
Administration	Oral	[2]
Recommended Dose	600 mg twice daily	[11][12]
Tmax (Time to Peak Plasma Concentration)	~6 hours	[3][6]
Half-life (t½)	~23-24 hours	[9][12][13]
Steady State	Reached within 8 days	[3][6]
Accumulation	~6-fold	[3][6]
Metabolism	Primarily by CYP3A4	[1][3]
Protein Binding	98% (human plasma)	[3]
CNS Penetration	Yes	[3][7][9]

Therapeutic Areas and Clinical Efficacy

Adagrasib has demonstrated significant clinical activity in heavily pretreated patients with KRAS G12C-mutated solid tumors.[14] Its primary indications are Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC).[3]

Non-Small Cell Lung Cancer (NSCLC)

The KRAS G12C mutation is present in approximately 13-14% of patients with NSCLC.[1][11] [15] Adagrasib received accelerated approval from the U.S. FDA for the treatment of adult



patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3][16] This approval was based on the results from the KRYSTAL-1 trial.[16][17]

Trial	Phase	N	Key Efficacy Endpoints	Reference
KRYSTAL-1 (NSCLC Cohort)	Phase 2	112	ORR: 42.9%Median DoR: 8.5 monthsMedian PFS: 6.5 monthsMedian OS: 12.6 months	[13][17]
KRYSTAL-1 (Pooled Analysis)	Phase 1/2	132	ORR: 43.0%Median DoR: 12.4 monthsMedian PFS: 6.9 monthsMedian OS: 14.1 months	[11]
KRYSTAL-12	Phase 3	-	Statistically significant improvement in PFS and ORR vs. standard chemotherapy	[16][17]

Colorectal Cancer (CRC)

KRAS G12C mutations are found in 3-4% of colorectal cancers.[15] In CRC, resistance to KRAS G12C inhibition can occur through EGFR signaling reactivation.[12][15] Therefore, adagrasib is investigated in combination with an EGFR inhibitor, cetuximab.



Trial	Phase	Treatme nt	N	ORR	Median DoR	Median PFS	Referen ce
KRYSTA L-1 (CRC Cohort)	Phase 1/2	Adagrasi b Monother apy	-	19%	4.3 months	5.6 months	[12]
KRYSTA L-1 (CRC Cohort)	Phase 1/2	Adagrasi b + Cetuxima b	32	46%	7.6 months	6.9 months	[12]

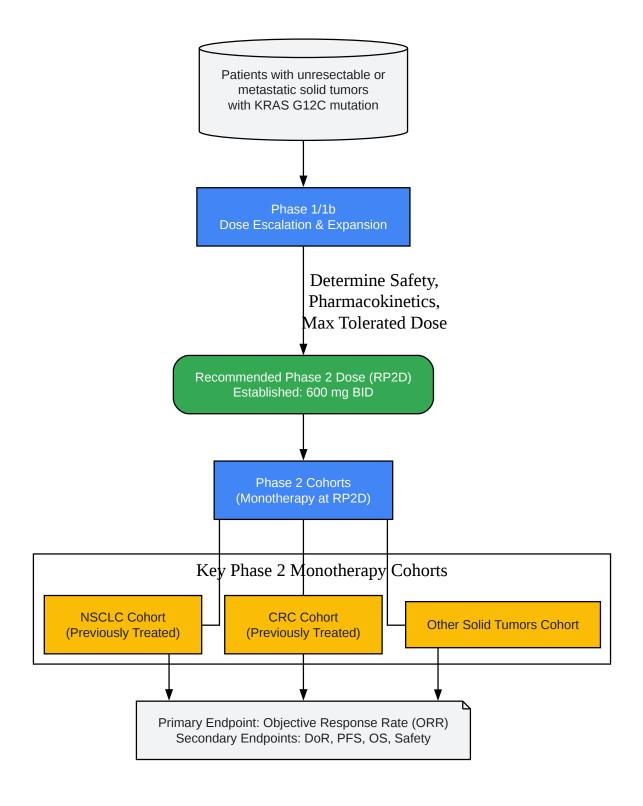
Other Solid Tumors

Adagrasib has shown broad clinical activity across a range of other solid tumors harboring the KRAS G12C mutation, including pancreatic, biliary tract, and appendiceal cancers.[8][14] In a tumor-agnostic cohort of the KRYSTAL-1 study, adagrasib monotherapy resulted in an objective response rate of 35.1%, a median progression-free survival of 7.4 months, and a median overall survival of 14.0 months.[14]

Experimental Protocols: The KRYSTAL-1 Trial

The KRYSTAL-1 study is a pivotal multicohort Phase 1/2 trial that evaluated adagrasib as a monotherapy and in combination therapies for patients with advanced solid tumors harboring a KRAS G12C mutation.





Click to download full resolution via product page

Figure 2: Simplified Workflow of the KRYSTAL-1 Monotherapy Trial.



- Design: An open-label, multicenter Phase 1/1b dose-escalation and -expansion study, followed by a Phase 2 cohort-based evaluation.[12]
- Patient Population: Patients with histologically confirmed unresectable or metastatic solid tumors with a KRAS G12C mutation who had received prior systemic therapies.[12][14]
 Patients with active, untreated CNS metastases were generally excluded from the primary efficacy cohorts but were enrolled in specific CNS-focused cohorts.[12]
- Intervention: Adagrasib administered orally at varying doses in Phase 1, with the recommended Phase 2 dose established at 600 mg twice daily.[12][15]
- Primary Endpoint (Phase 2): Objective Response Rate (ORR) as assessed by a blinded independent central review.[12][17]
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS),
 Overall Survival (OS), and safety/tolerability.[8]

Preclinical Evidence and Biomarkers

Preclinical studies using KRAS G12C-mutated cell lines and patient-derived xenograft models demonstrated significant anti-tumor activity for adagrasib.[12] These studies were also crucial in establishing the drug's ability to penetrate the CNS. In mice with intracranial xenografts, adagrasib treatment led to tumor regression and extended survival.[7][9]

Gene expression analyses from patient samples in the KRYSTAL-1 trial revealed that adagrasib treatment significantly downregulates KRAS/MAPK pathway and cell cycle-related genes (e.g., ETV4, CCND1, DUSP6).[18] Furthermore, treatment was associated with changes in the tumor microenvironment, including increased CD8+ T cells and increased tumor PD-L1 expression, providing a rationale for combination therapies with immune checkpoint inhibitors. [18]

Safety and Tolerability

Adagrasib has a manageable safety profile. In clinical trials, most treatment-related adverse events (TRAEs) were mild to moderate (Grade 1 or 2).[10][14]

Most Common Any-Grade TRAEs (≥20%): Nausea, diarrhea, fatigue, and vomiting.[14]



- Most Common Grade 3 TRAEs (≥5%): Fatigue and electrocardiogram QT prolongation.[14]
- Treatment Discontinuation: The rate of treatment discontinuation due to TRAEs is low.[10]

Management of adverse events typically involves supportive care and, if necessary, dose modification.[10]

Conclusion and Future Directions

Adagrasib represents a significant therapeutic advance for patients with KRAS G12C-mutated cancers, a population that historically had limited treatment options.[2][14] Its efficacy in NSCLC is well-established, and its combination with cetuximab is a promising strategy for CRC.[12][16] The broad activity seen across various solid tumor types underscores the potential of a tumor-agnostic approach for this biomarker-defined population.[14]

Ongoing research is focused on several key areas:

- Combination Therapies: Evaluating adagrasib with other targeted agents (e.g., pan-HER inhibitors, SOS1 inhibitors) and immune checkpoint inhibitors to enhance efficacy and overcome resistance.[15][18]
- Mechanisms of Resistance: Investigating acquired resistance mechanisms, which can involve secondary KRAS mutations or activation of bypass signaling pathways.[12][19]
- CNS Metastases: Further clinical investigation in patients with active, untreated brain metastases, building on promising preclinical and early clinical data.[7][9]

The development of adagrasib has transformed the treatment landscape for KRAS G12C-mutated cancers, providing a targeted, effective therapy and a foundation for future combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. From Undruggable to Unstoppable: A New Cancer Cure Target Emerges | UC San Francisco [ucsf.edu]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. Adagrasib | C32H35ClFN7O2 | CID 138611145 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 12. dovepress.com [dovepress.com]
- 13. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows The ASCO Post [ascopost.com]
- 14. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Bristol Myers Squibb KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Adagrasib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [ZLMT-12 and its potential therapeutic areas].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404437#zlmt-12-and-its-potential-therapeutic-areas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com